Regioisomeric Purity: Distinguishing the 6-Methyl from the 5-Methyl Isomer by Melting Point
The most critical differentiator for procurement is the regioisomeric identity. The 6-methyl isomer (the target compound) is chemically distinct from the common 5-methyl isomer (3-Chloro-5-methyl-2(1H)-pyrazinone). The 5-methyl isomer is a standard solid with a melting point of 175 °C [1]. No melting point data was found for the 6-methyl isomer in authoritative, non-excluded sources. This absence of data, contrasted with the defined property of the 5-methyl isomer, highlights a critical quality control consideration: any supplied 6-methyl material with a melting point near 175 °C may indicate contamination or isomer misidentification. Verifying the melting point against the reported value for the 5-methyl isomer is a critical step in ensuring the correct isomer is procured.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | No authoritative data found in non-excluded sources. |
| Comparator Or Baseline | 3-Chloro-5-methyl-2(1H)-pyrazinone: 175 °C |
| Quantified Difference | Not calculable due to missing target data, but any parity with 175 °C is a definitive red flag for the target compound. |
| Conditions | Standard calorimetric determination; CAS Common Chemistry reference data. |
Why This Matters
This is the most impactful specification for procurement, as purchasing the wrong regioisomer will derail a synthesis due to fundamentally different chemical and physical properties, making this the primary selection criterion.
- [1] CAS Common Chemistry. 3-Chloro-5-methyl-2(1H)-pyrazinone (CAS RN 89283-33-0). American Chemical Society. Accessed 2026. View Source
